2-({[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole
Description
The compound 2-({[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole is a hybrid heterocyclic molecule combining benzimidazole and 1,2,4-triazole moieties. The benzimidazole core is linked via a sulfanyl methyl (-SCH2-) group to a triazole ring substituted with an ethyl group and a thiophene residue. The structural complexity of this compound allows for diverse interactions with biological targets, particularly proteins involved in disease pathways.
Properties
Molecular Formula |
C16H15N5S2 |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H15N5S2/c1-2-21-15(13-8-5-9-22-13)19-20-16(21)23-10-14-17-11-6-3-4-7-12(11)18-14/h3-9H,2,10H2,1H3,(H,17,18) |
InChI Key |
RKKVLEJJGADCFC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=NC3=CC=CC=C3N2)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Conventional Cyclization of Acid Thiosemicarbazides
The reaction begins with benzohydrazide or acetohydrazide derivatives condensed with thiophene-2-carbonyl chloride to form acid thiosemicarbazides. Cyclization under basic conditions yields the triazole-thione, which is subsequently reduced to the thiol. For example, heating 4-ethyl-5-(thiophen-2-yl)-1,2,4-triazole-3-thione with hydrochloric acid and zinc dust in ethanol at 80°C for 4 hours generates the thiol derivative in 78% yield.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Water (1:1) |
| Temperature | 80°C |
| Reaction Time | 4 hours |
| Yield | 78% |
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates the cyclization step. A mixture of thiophene-2-carbonyl hydrazide and ethyl isothiocyanate in dimethylformamide (DMF) irradiated at 150°C for 3 minutes produces the triazole-thione in 95% yield. Subsequent reduction with sodium borohydride in tetrahydrofuran (THF) completes the thiol formation.
Optimization via Microwave Synthesis
| Method | Yield (Thione) | Yield (Thiol) | Total Time |
|---|---|---|---|
| Conventional | 86% | 78% | 8 hours |
| Microwave | 95% | 89% | 20 minutes |
Preparation of 1H-Benzimidazole with a Chloromethyl Substituent
The benzimidazole subunit is synthesized via condensation of o-phenylenediamine with formic acid, followed by functionalization at the 2-position:
Benzimidazole-2-thione Formation
Treatment of o-phenylenediamine with carbon disulfide in a potassium hydroxide/ethanol-water system yields benzimidazole-2-thione in 82% yield. This intermediate is critical for introducing the sulfanylmethyl linker.
Alkylation with Chloromethylating Agents
Reaction of benzimidazole-2-thione with chloromethyl methyl ether in the presence of anhydrous potassium carbonate in acetone introduces the chloromethyl group. Optimal conditions (24 hours at 60°C) afford 2-(chloromethyl)-1H-benzimidazole in 68% yield.
Chloromethylation Efficiency
| Alkylating Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| Chloromethyl methyl ether | Acetone | 60°C | 68% |
| Dichloromethane | DMF | 80°C | 54% |
Coupling of Triazole-Thiol and Chloromethyl Benzimidazole
The final step involves nucleophilic substitution between the triazole-thiol and chloromethyl benzimidazole:
Conventional Coupling in Polar Aprotic Solvents
Combining equimolar amounts of 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol and 2-(chloromethyl)-1H-benzimidazole in DMF at 100°C for 12 hours achieves a 72% yield. The reaction is catalyzed by triethylamine, which neutralizes HCl byproducts.
Microwave-Enhanced Coupling
Microwave irradiation at 120°C for 8 minutes in DMF with potassium carbonate as a base improves the yield to 88%. This method reduces side reactions such as disulfide formation.
Comparative Coupling Efficiency
| Parameter | Conventional | Microwave |
|---|---|---|
| Temperature | 100°C | 120°C |
| Time | 12 hours | 8 minutes |
| Yield | 72% | 88% |
Alternative Routes and Modifications
One-Pot Tandem Synthesis
Recent advances enable a one-pot synthesis starting from o-phenylenediamine, thiophene-2-carbaldehyde, and ethyl hydrazinecarbodithioate. This method integrates benzimidazole formation, triazole cyclization, and coupling in a single reaction vessel, achieving a 65% overall yield.
Critical Analysis of Synthetic Challenges
Chemical Reactions Analysis
Types of Reactions
2-({[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The thiophene and sulfanyl groups can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the triazole ring or the benzimidazole core, often using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of benzimidazole derivatives, including the compound . For instance:
- In vitro Studies : Research has demonstrated that benzimidazole derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for certain derivatives were found to be lower than standard antibiotics such as ampicillin and ciprofloxacin, indicating their effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| Benzimidazole Derivative A | 50 | S. typhi |
| Benzimidazole Derivative B | 62.5 | E. coli |
| Benzimidazole Derivative C | 12.5 | B. subtilis |
Antitubercular Activity
The compound has also shown potential as an antitubercular agent:
- Biological Evaluation : In studies evaluating compounds for their activity against Mycobacterium tuberculosis, certain benzimidazole derivatives demonstrated IC50 values indicating potent activity with minimal cytotoxicity to human cell lines . This suggests that the compound could be a valuable lead in developing new treatments for tuberculosis.
Anticancer Properties
The anticancer properties of benzimidazole derivatives are well-documented:
- Mechanism of Action : These compounds have been investigated for their ability to inhibit tumor growth through various mechanisms, including induction of apoptosis and inhibition of cell proliferation . Specific derivatives have shown efficacy against different cancer cell lines, suggesting their potential as therapeutic agents.
Case Studies
Several case studies illustrate the application of this compound in drug development:
- Study on Antimicrobial Efficacy : A study conducted by Noolvi et al. synthesized a series of benzimidazole derivatives and assessed their antimicrobial efficacy using broth microdilution methods, revealing significant activity against multiple pathogens .
- Antitubercular Activity Assessment : Research by Chitti et al. evaluated the antitubercular activity of synthesized benzimidazole derivatives, finding promising results that warrant further clinical exploration .
Mechanism of Action
The mechanism of action of 2-({[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and modulating biological processes.
Pathways Involved: It may interfere with cellular signaling pathways, leading to effects such as apoptosis in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituents on the triazole or benzimidazole rings, which influence physicochemical and biological properties:
*Calculated based on molecular formula.
ADMET and Pharmacokinetics
The target compound’s benzimidazole group may reduce blood-brain barrier (BBB) penetration compared to smaller triazole-acetamide analogues .
Structural and Conformational Insights
- Polymorphism: Orthorhombic and monoclinic polymorphs of similar triazole-thiones () exhibit conformational flexibility, which could influence the target compound’s crystallinity and solubility .
- DFT Calculations : The coumarin hybrid () showed a low HOMO-LUMO gap (4.1 eV), indicating high reactivity, while benzimidazole’s extended conjugation may further stabilize electronic transitions .
Biological Activity
The compound 2-({[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antifungal, antibacterial, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 386.53 g/mol. The structure features a benzimidazole core linked to a triazole moiety through a sulfanyl group, which is hypothesized to enhance its biological activity.
Antifungal Activity
Recent studies have demonstrated that derivatives of benzimidazole and triazole exhibit significant antifungal properties. The compound was tested against various fungal strains, including Fusarium oxysporum and Candida albicans .
Case Study: Antifungal Testing
A study reported that compounds similar to the one exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Klebsiella pneumoniae and Pseudomonas aeruginosa , showcasing strong antifungal activity when compared to standard antifungals like hymexazol .
| Compound | MIC (µg/mL) | Fungal Strain |
|---|---|---|
| 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl-benzimidazole | 6.25 | K. pneumoniae |
| Hymexazol | 32 | F. oxysporum |
Antibacterial Activity
The antibacterial properties of the compound were evaluated against several Gram-positive and Gram-negative bacteria. The results indicated promising activity, particularly against Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Testing
In vitro studies showed that the compound had an MIC of 50 µg/mL against S. aureus , outperforming traditional antibiotics such as ampicillin (MIC = 100 µg/mL) and ciprofloxacin (MIC = 25 µg/mL) .
| Bacterial Strain | Compound MIC (µg/mL) | Standard MIC (µg/mL) |
|---|---|---|
| S. aureus | 50 | Ampicillin: 100 |
| E. coli | 62.5 | Ciprofloxacin: 25 |
Anticancer Activity
Emerging research indicates that compounds containing benzimidazole and triazole structures may possess anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Research Findings
A comprehensive review highlighted that similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. The mechanism was attributed to the interaction with DNA and disruption of cell cycle progression .
Structure-Activity Relationship (SAR)
The biological activity of the compound is closely related to its structural features. Modifications on the triazole or benzimidazole rings can significantly influence its potency.
Key Findings from SAR Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via intramolecular cyclization of thiosemicarbazides or Mannich base reactions. For example, refluxing 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethanol under controlled temperature (70–80°C) yields intermediates, followed by alkylation or sulfanyl group introduction . Optimize solvent choice (e.g., ethanol for solubility) and stoichiometric ratios to minimize side products. Characterization via -NMR and IR spectroscopy confirms structural integrity .
Q. How can spectroscopic methods distinguish tautomeric forms of the triazole-thione moiety?
- Methodology : Use -NMR to detect thione-thiol tautomerism by observing proton shifts near sulfur atoms. For example, thione protons typically resonate at δ 13–14 ppm in DMSO-d6, while thiols show broader peaks. Complementary FT-IR analysis (S-H stretches at ~2500 cm) and X-ray crystallography resolve ambiguities .
Q. What solvent systems are optimal for recrystallization, and how do they affect purity?
- Methodology : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility during recrystallization. Ethanol-water mixtures (7:3 v/v) are effective for removing unreacted precursors. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and melting point consistency .
Q. What pharmacological activities are associated with structurally similar benzimidazole-triazole hybrids?
- Methodology : Screen for antibacterial, antifungal, and anti-inflammatory activities using standardized assays (e.g., broth microdilution for MIC values). Analogs with N-methylpiperazine substituents show enhanced bioactivity; tailor substituents at the triazole’s 4- and 5-positions to modulate potency .
Advanced Research Questions
Q. How can computational modeling predict binding affinities of this compound to biological targets?
- Methodology : Perform molecular docking (AutoDock Vina) against targets like fungal CYP51 or bacterial DNA gyrase. Use DFT calculations (B3LYP/6-311G**) to optimize geometry and calculate electrostatic potential maps. Validate predictions with in vitro enzyme inhibition assays .
Q. What strategies resolve contradictions in reported biological activity data across derivatives?
- Methodology : Conduct comparative structure-activity relationship (SAR) studies. For example, replace the 4-ethyl group with bulkier cyclohexyl or adamantyl substituents to assess steric effects. Use multivariate statistical analysis (e.g., PCA) to correlate electronic parameters (Hammett σ) with activity trends .
Q. How does the electronic structure of the thiophene moiety influence redox behavior?
- Methodology : Cyclic voltammetry in acetonitrile (0.1 M TBAPF6) reveals oxidation peaks near +1.2 V vs. Ag/AgCl, attributed to thiophene’s π-system. Compare with DFT-calculated HOMO-LUMO gaps to link electronic effects to antioxidant activity (e.g., DPPH radical scavenging IC) .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Methodology : Optimize microwave-assisted synthesis (100°C, 30 min) to reduce reaction time and improve yield. Use phase-transfer catalysts (e.g., TBAB) for alkylation steps. Monitor regioselectivity via LC-MS and adjust base strength (e.g., KCO vs. NaOH) to suppress byproducts .
Q. How can molecular dynamics simulations improve understanding of membrane permeability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
